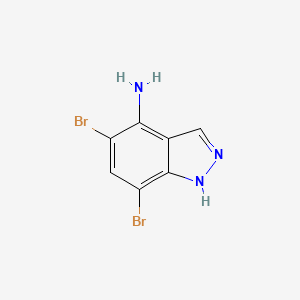

5,7-dibromo-1H-indazol-4-amine

Overview

Description

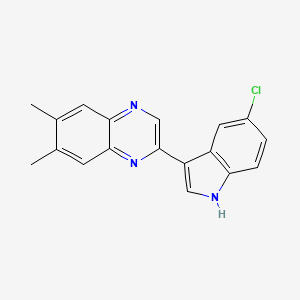

“5,7-dibromo-1H-indazol-4-amine” is a compound that belongs to the class of indazole-containing derivatives . Indazoles are important nitrogen-containing heterocyclic compounds that bear a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known to possess a wide range of pharmacological activities .

Synthesis Analysis

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, a synergistic cobalt and copper catalytic system has been explored for the synthesis of 1H-indazoles .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains two bromine atoms at the 5th and 7th positions and an amine group at the 4th position .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Numerous methods have been developed to construct these heterocycles with better biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 290.94 . The compound is expected to be stored in a well-ventilated place and kept in a tightly closed container .

Scientific Research Applications

Chemical Synthesis and Modifications

5,7-Dibromo-1H-indazol-4-amine serves as a key intermediate in the synthesis of various chemically modified indazoles, which are of interest due to their potential biological activities and applications in material science. For instance, indazoles have been selectively protected and further coupled with amines in Buchwald reactions to create novel derivatives, showcasing the versatility of indazole compounds in chemical synthesis (Slade et al., 2009).

Corrosion Inhibition

Indazole derivatives, including those related to this compound, have been synthesized and applied as corrosion inhibitors for metals such as copper. These compounds form self-assembled monolayers on metal surfaces, providing significant protection against corrosion, which has implications for extending the life of metal components in various industrial applications (Qiang et al., 2018).

Drug Discovery

In the field of medicinal chemistry, indazole derivatives are recognized for their role in drug discovery due to their structural similarity to biologically active molecules like indoles and benzimidazoles. The regioselective synthesis of N-substituted indazoles, including those derived from this compound, is crucial for exploring their interactions with various biological targets, potentially leading to the development of new therapeutic agents (Halland et al., 2009).

Material Science

In material science, indazole derivatives, including those related to this compound, have been used to fabricate novel materials with potential applications in various fields. For example, the synthesis of single and double alkyl-chain indazole derivatives and their application in creating self-assembled monolayers on copper surfaces for corrosion inhibition demonstrates the utility of these compounds beyond their biological applications (Qiang et al., 2018).

Mechanism of Action

Target of Action

5,7-Dibromo-1H-indazol-4-amine is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications as they can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also have roles in the treatment of diseases induced by CHK1, CHK2, and SGK kinases .

Mode of Action

Indazole compounds are known to inhibit, regulate, and/or modulate the activity of their target kinases . This interaction with the target proteins can lead to changes in cellular processes, potentially altering disease progression.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target kinases. For instance, PI3Kδ is involved in various cellular functions, including cell growth and survival, and its inhibition can affect these processes . Similarly, CHK1, CHK2, and SGK kinases are involved in cell cycle regulation and other cellular processes, and their inhibition can also have downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with its target kinases and the subsequent changes in cellular processes. Given its potential role as a kinase inhibitor, it could lead to alterations in cell growth, survival, and cell cycle regulation .

Safety and Hazards

Safety precautions for handling “5,7-dibromo-1H-indazol-4-amine” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, there is considerable interest in developing methods to construct these heterocycles with better biological activities . Future research may focus on exploring new synthetic methods and studying the biological activities of newly synthesized indazole derivatives .

properties

IUPAC Name |

5,7-dibromo-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2N3/c8-4-1-5(9)7-3(6(4)10)2-11-12-7/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHYMMIFJNTHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C=NNC2=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester](/img/structure/B1405487.png)

![2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide](/img/structure/B1405491.png)

![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)